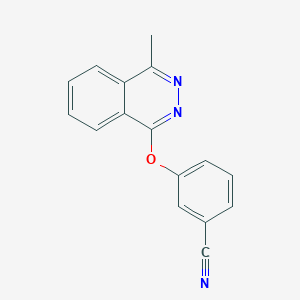
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FLI-06, and it belongs to the indole family of compounds.
Mécanisme D'action
FLI-06 exerts its effects by inhibiting the activity of β-catenin, a key protein in the Wnt signaling pathway. β-catenin plays a critical role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt signaling, β-catenin is targeted for degradation by a complex of proteins that includes Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase-3β (GSK-3β). However, in the presence of Wnt signaling, β-catenin is stabilized and translocated to the nucleus, where it activates the transcription of target genes.
FLI-06 inhibits the activity of β-catenin by binding to the Axin protein and promoting the formation of a complex that includes β-catenin, Axin, and APC. This complex leads to the degradation of β-catenin and the inhibition of Wnt signaling.
Biochemical and Physiological Effects:
FLI-06 has been shown to have a variety of biochemical and physiological effects. In cancer cells, FLI-06 inhibits cell proliferation and induces apoptosis. In neuronal cells, FLI-06 protects against oxidative stress and apoptosis. Inflammatory cells, FLI-06 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FLI-06 is its specificity for the Wnt signaling pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases.
One limitation of FLI-06 is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the study of FLI-06. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the potential therapeutic applications of FLI-06 in cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanisms of action of FLI-06 in different cell types and signaling pathways can be further explored to better understand its effects. Finally, the optimization of the synthesis method for FLI-06 can lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of FLI-06 involves the reaction between 4-fluoroaniline and 2,3-dihydroindole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N-methylmorpholine (NMM). The resulting product is then acetylated using acetic anhydride to obtain 1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide.
Applications De Recherche Scientifique
FLI-06 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. In cancer research, FLI-06 has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. This pathway plays a critical role in the development and progression of cancer, and FLI-06 has been shown to inhibit the activity of β-catenin, a key protein in the Wnt pathway.
In neurodegenerative diseases, FLI-06 has been shown to protect neurons from oxidative stress and apoptosis. It has been suggested that FLI-06 may have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Inflammation is a complex biological process that plays a critical role in the immune response. FLI-06 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that FLI-06 may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-10-13(2-7-16(12)20)17(22)19-15-5-3-14(18)4-6-15/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULBYXDUUKMEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
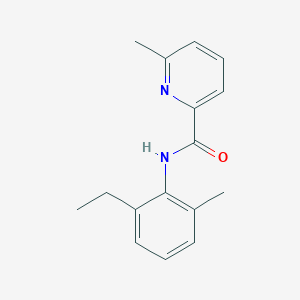

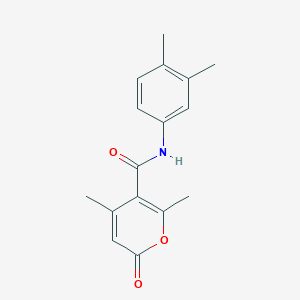


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
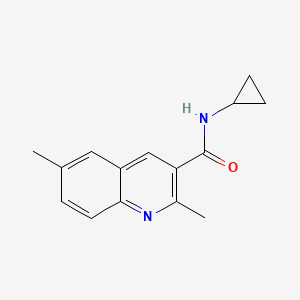
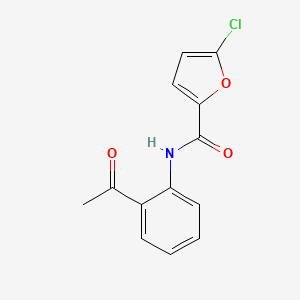
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

